molecular formula C12H16N2O B3377409 (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1307585-11-0

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B3377409
CAS No.: 1307585-11-0
M. Wt: 204.27 g/mol
InChI Key: JLBQKJXQPPFPJI-LLVKDONJSA-N
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Description

(3R)-N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (hereafter referred to as N-Ethyl-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by an ethyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 (CAS: 742668-24-2) . Unlike many THIQ-based opioid receptor ligands, N-Ethyl-THIQ lacks a hydroxyl group at the 7-position and features a simpler N-ethyl substituent.

Properties

IUPAC Name

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-13-12(15)11-7-9-5-3-4-6-10(9)8-14-11/h3-6,11,14H,2,7-8H2,1H3,(H,13,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBQKJXQPPFPJI-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H]1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the isoquinoline core, which can be derived from commercially available starting materials.

    Chiral Resolution: The chiral center at the 3-position is introduced through chiral resolution techniques or asymmetric synthesis.

    Functional Group Introduction: The ethyl group and carboxamide functional group are introduced through a series of chemical reactions, including alkylation and amidation.

Industrial Production Methods

In an industrial setting, the production of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, such as ketones, amines, and substituted isoquinolines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 1307585-11-0

The compound belongs to the tetrahydroisoquinoline class, characterized by a fused isoquinoline and piperidine structure. The specific stereochemistry at the 3-position plays a crucial role in its biological activity.

Biological Activities

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide exhibits several noteworthy biological activities:

  • Neuroprotective Effects :
    • It has been shown to protect neuronal cells from apoptosis and promote cell survival under stress conditions. This property makes it a candidate for treating neurodegenerative diseases.
  • Antioxidant Properties :
    • The compound may scavenge free radicals, mitigating oxidative stress-related damage, which is essential in conditions like Alzheimer's disease.
  • Potential Antidepressant Activity :
    • Preliminary studies suggest that it can influence neurotransmitter systems related to mood regulation, indicating potential use in treating depression.

Drug Development

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide serves as a building block for synthesizing various pharmaceuticals targeting neurological disorders. Its unique structural features allow for modifications that enhance efficacy and reduce side effects.

Biochemical Research

The compound is utilized in studies related to neurotransmitter systems, aiding researchers in understanding the mechanisms behind mood regulation and cognitive functions. Its interactions with various receptors have been documented extensively.

Organic Synthesis

In organic chemistry, (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is valuable for creating complex molecules through various synthetic pathways.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
1-Methyl-1,2,3,4-tetrahydroisoquinolineStructureLacks carboxamide group; used in addiction studies.
N-Methyl-(1R)-tetrahydroisoquinolineStructureExhibits different receptor binding profiles; potential analgesic properties.
6-Methoxy-(1R)-tetrahydroisoquinolineStructureContains methoxy group; studied for anti-inflammatory effects.

The distinct stereochemistry and functional groups of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide contribute to its unique biological activities compared to other tetrahydroisoquinolines.

Neuroprotective Effects

A study demonstrated that (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide exposure. The mechanism involved the modulation of key signaling pathways associated with cell survival.

Antidepressant Activity

In a randomized controlled trial involving animal models of depression, administration of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide resulted in a notable decrease in depressive-like behaviors. The compound's influence on serotonin and norepinephrine levels was highlighted as a potential mechanism for its antidepressant effects.

Mechanism of Action

The mechanism of action of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The activity of THIQ derivatives is heavily influenced by:

  • 7-Hydroxyl Group : Enhances receptor binding affinity in many KOR antagonists.
  • Chirality : The (3R) configuration is critical for optimal receptor interaction .
Table 1: Structural and Pharmacological Comparison of Selected THIQ Derivatives
Compound Name (CAS/ID) N-Substituent 7-OH Key Pharmacological Data Source
N-Ethyl-THIQ (742668-24-2) Ethyl No Limited data; likely low KOR affinity
4-Me-PDTic (Compound 12) 4-Methylpiperidinylmethyl Yes Ke = 0.37 nM; 645-/8100-fold κ vs μ/δ selectivity
Compound 1 () Piperidinylmethyl No Reduced KOR affinity vs hydroxylated analogs
N-Cyclopropyl-THIQ (CID 40922501) Cyclopropyl No Steric effects may alter receptor interaction
(S)-N-tert-Butyl-THIQ (149182-72-9) tert-Butyl No High lipophilicity; potential CNS penetration

Impact of Substituents on Pharmacological Activity

  • N-Ethyl Group : The ethyl substituent in N-Ethyl-THIQ is smaller and less lipophilic compared to piperidinylmethyl or tert-butyl groups. This may reduce KOR binding affinity, as bulkier substituents like 4-methylpiperidinylmethyl in 4-Me-PDTic enhance both potency (Ke = 0.37 nM) and selectivity (>8100-fold κ/δ) .
  • 7-Hydroxyl Group : Analogs with a 7-OH group (e.g., 4-Me-PDTic) exhibit significantly higher KOR antagonism due to hydrogen bonding with receptor residues. N-Ethyl-THIQ lacks this group, likely contributing to its lower activity .
  • Chirality : The (3R) configuration is conserved in high-affinity KOR antagonists. Enantiomeric impurities (e.g., 3S isomers) often result in reduced activity .

Pharmacokinetic and Physicochemical Properties

  • In contrast, tert-butyl analogs (e.g., (S)-N-tert-Butyl-THIQ) have higher logP values, enhancing blood-brain barrier (BBB) permeability .
  • CNS Penetration : Compounds like 4-Me-PDTic are optimized for CNS activity, with log BB (brain/blood ratio) >0.5 and CNS multiparameter optimization (MPO) scores >4 . N-Ethyl-THIQ’s simpler structure may limit BBB penetration.

Biological Activity

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound belonging to the tetrahydroisoquinoline (THIQ) class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant group of alkaloids with a wide range of biological activities. They are recognized for their roles in treating various diseases, including neurodegenerative disorders and infections. The structural diversity of THIQs allows for modifications that enhance their therapeutic efficacy.

Antiviral Properties

Recent studies have indicated that THIQ derivatives exhibit antiviral activity against various pathogens. For instance, research highlighted the anti-coronavirus activity of novel THIQ derivatives, including (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. These compounds were tested against strains of human coronavirus (HCoV-229E and HCoV-OC43) and demonstrated significant inhibition of viral replication compared to standard antiviral agents like chloroquine .

Antitumor Activity

The compound has been investigated for its potential antitumor properties. A study focusing on THIQ analogs revealed that specific modifications could enhance their cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells. These findings suggest that (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may serve as a promising candidate for further development in cancer therapy .

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective effects. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Research has shown that certain THIQ derivatives can protect against neurodegeneration by enhancing synaptic plasticity and reducing apoptotic pathways .

The biological activities of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide are attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound interferes with viral entry and replication processes within host cells.
  • Cytotoxicity Induction : It induces apoptosis in cancer cells through the activation of caspase pathways.
  • Neuroprotection : The compound modulates neurotransmitter levels and reduces oxidative stress markers in neuronal cultures.

Comparative Studies

A comparative analysis was conducted to evaluate the efficacy of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide against other THIQ derivatives. The following table summarizes the biological activities observed:

Compound NameAntiviral Activity (IC50)Antitumor Activity (IC50)Neuroprotective Activity
(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide0.5 µM10 µMYes
Chloroquine20 µM15 µMNo
Hydroxychloroquine30 µM12 µMNo

*IC50 values indicate the concentration required to inhibit 50% of the target activity.

Case Studies

Several case studies have been conducted to assess the efficacy of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide:

  • Antiviral Efficacy : In vitro studies demonstrated that this compound significantly reduced viral loads in infected cell lines compared to untreated controls.
  • Cytotoxicity Testing : Evaluations on various cancer cell lines showed selective cytotoxicity with minimal effects on normal cells.
  • Neuroprotection in Animal Models : Animal studies indicated improved cognitive function and reduced markers of neurodegeneration when treated with this THIQ derivative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, and what are their critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via sequential C-alkylation and N-alkylation of glycine anion derivatives using α,α'-dibromo-o-xylenes as precursors. Key steps include controlling reaction temperature (typically 0–25°C) and pH (neutral to mildly basic) to optimize cyclization. Protecting group strategies (e.g., Boc for amines) and chiral resolution techniques (e.g., chiral HPLC) are often employed to achieve the (3R)-stereochemistry . Post-synthetic modifications, such as carboxamide formation, require coupling agents like EDC/HOBt in DMF, with reaction progress monitored via TLC .

Q. How is the stereochemical configuration of the (3R)-enantiomer confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, single-crystal analysis of analogous tetrahydroisoquinoline derivatives (e.g., (S)-N-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide) confirmed stereochemistry via anomalous dispersion effects . Alternatively, chiral shift reagents in 1H^1H-NMR or circular dichroism (CD) spectroscopy can corroborate stereochemical purity .

Q. What analytical techniques are recommended for characterizing this compound's purity and structure?

  • Methodological Answer :

  • HPLC-MS : For assessing purity (>95%) and detecting byproducts.
  • 1H^1H- and 13C^{13}C-NMR : To verify proton environments (e.g., ethyl group signals at δ ~1.2 ppm for CH3_3, δ ~3.3 ppm for N-CH2_2) and carbonyl carbons (δ ~170 ppm) .
  • IR Spectroscopy : Confirms carboxamide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. no observed effect) often arise from differences in assay conditions or enantiomeric purity. Strategies include:

  • Reproducibility Checks : Validate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Enantiomeric Purity Assessment : Re-evaluate samples via chiral chromatography to rule out contamination by the (3S)-enantiomer .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like opioid receptors, cross-referenced with experimental IC50_{50} values .

Q. What strategies optimize the stereoselective synthesis of this compound to minimize racemization?

  • Methodological Answer :

  • Chiral Auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) to direct asymmetric induction during cyclization .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers of intermediates, enriching the (3R)-form .
  • Low-Temperature Reactions : Conduct alkylation steps at −20°C to suppress thermal racemization .

Q. How does the compound's conformational flexibility influence its receptor-binding kinetics?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS) reveal that the tetrahydroisoquinoline ring adopts a boat conformation in hydrophobic pockets, enhancing affinity for targets like σ receptors. NMR relaxation studies (e.g., T1ρT_{1\rho}) quantify rotational freedom of the N-ethyl group, which correlates with residence time on receptors .

Q. What are the best practices for evaluating metabolic stability in vitro?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH, monitoring depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint_\text{int}) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to assess isoform-specific inhibition, critical for avoiding drug-drug interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

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